Comprehensive Technical Guide: Physical and Chemical Profiling of 3-(2-Thienyl)-2-propynal
Comprehensive Technical Guide: Physical and Chemical Profiling of 3-(2-Thienyl)-2-propynal
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Propynal, 3-(2-thienyl)- (CAS: 13781-33-4)
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, α,β-alkynyl aldehydes serve as highly versatile electrophilic scaffolds. 3-(2-Thienyl)-2-propynal (IUPAC: 3-(thiophen-2-yl)prop-2-ynal) is a specialized heterocyclic propiolaldehyde characterized by the conjugation of an electron-rich thiophene ring with an electron-withdrawing propynal moiety. Originally identified as a secondary metabolite in Achillea millefolium (Yarrow)[1], this compound has transitioned into a critical building block for synthesizing complex heterocycles, including pyrroloisoquinolines and targeted cytotoxic agents[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and validated synthetic protocols, designed to empower researchers with self-validating workflows for immediate laboratory application.
Physicochemical Properties
Understanding the physical and chemical baseline of 3-(2-thienyl)-2-propynal is crucial for handling, storage, and reaction design. The compound's extended conjugation system dictates its stability; it is inherently sensitive to prolonged light exposure and oxidative environments.
Table 1: Quantitative Data and Molecular Identifiers
| Property | Value / Description |
| IUPAC Name | 3-(Thiophen-2-yl)prop-2-ynal |
| CAS Registry Number | 13781-33-4 |
| Molecular Formula | C₇H₄OS |
| Molecular Weight | 136.17 g/mol |
| Exact Mass | 135.9983 Da[3] |
| Natural Occurrence | Achillea millefolium[1] |
| Appearance | Light yellow to amber oil/low-melting solid |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C, protected from light |
| Derivatization (Analytical) | Forms stable 2,4-Dinitrophenylhydrazone (CAS: 13781-34-5)[4] |
Core Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, I emphasize that the utility of 3-(2-thienyl)-2-propynal lies in its bifunctional electrophilicity . The interplay between the alkyne and the aldehyde allows for highly regioselective transformations.
[3+2] Cycloadditions and Annulations
The electron-deficient nature of the alkyne, exacerbated by the formyl group, makes it a premier dipolarophile. Recent methodologies leverage arylpropiolaldehydes in trifluoroacetic acid (TFA)-promoted annulations with 1,2,3,4-tetrahydroisoquinolines to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines[2].
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Causality: The TFA protonates the aldehyde, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, thereby accelerating the nucleophilic attack by azomethine ylides generated in situ.
Nucleophilic Conjugate (Michael) Additions
The β-carbon (adjacent to the thiophene) is highly susceptible to soft nucleophiles. Amines, thiols, and stabilized carbanions readily undergo conjugate addition, breaking the triple bond to form substituted α,β-unsaturated aldehydes (enals).
Analytical Derivatization
Due to the volatility and reactivity of the free aldehyde, quality control protocols frequently convert 3-(2-thienyl)-2-propynal into its 2,4-dinitrophenylhydrazone derivative (CAS: 13781-34-5)[4]. This shifts the compound into a stable, highly crystalline solid with a distinct UV-Vis chromophore, enabling precise HPLC quantification.
Caption: Divergent reactivity pathways of 3-(2-thienyl)-2-propynal in synthetic chemistry.
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the synthesis of 3-(2-thienyl)-2-propynal is best achieved via a two-step process: a Sonogashira cross-coupling followed by a chemoselective oxidation . This self-validating system allows for intermediate tracking via TLC and GC-MS.
Workflow: Synthesis of 3-(2-Thienyl)-2-propynal
Step 1: Sonogashira Coupling (Preparation of 3-(2-Thienyl)prop-2-yn-1-ol)
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Rationale: Palladium-catalyzed cross-coupling of 2-bromothiophene with propargyl alcohol builds the carbon skeleton. CuI is used as a co-catalyst to form the highly reactive copper acetylide intermediate, facilitating transmetalation to the Pd-complex.
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Procedure:
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In an oven-dried, argon-purged Schlenk flask, dissolve 2-bromothiophene (10.0 mmol) and propargyl alcohol (12.0 mmol) in anhydrous triethylamine (20 mL).
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Add Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%).
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Stir the reaction mixture at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the disappearance of 2-bromothiophene indicates completion.
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Filter the mixture through a Celite pad to remove ammonium salts, concentrate under reduced pressure, and purify via flash chromatography to yield the intermediate alcohol.
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Step 2: Chemoselective Oxidation
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Rationale: Activated Manganese Dioxide (MnO₂) is strictly chosen over Jones reagent or KMnO₄. MnO₂ selectively oxidizes propargylic and allylic alcohols to aldehydes without over-oxidizing them to carboxylic acids, preserving the sensitive conjugated system.
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Procedure:
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Dissolve 3-(2-thienyl)prop-2-yn-1-ol (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).
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Add activated MnO₂ (50.0 mmol, 10 equiv.) in a single portion.
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Stir vigorously at room temperature for 4–6 hours. Validation: GC-MS will show the emergence of the m/z 136 molecular ion corresponding to the target aldehyde[5].
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Filter the suspension through a short pad of Celite and silica gel, washing thoroughly with DCM.
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Evaporate the solvent in vacuo at a low temperature (<30°C) to prevent polymerization, yielding 3-(2-thienyl)-2-propynal. Store immediately under argon at -20°C.
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Applications in Drug Development
The structural topology of 3-(2-thienyl)-2-propynal makes it an exceptional precursor for generating combinatorial libraries of heterocyclic compounds. Specifically, its application in the synthesis of lamellarin analogues —marine natural alkaloids known for potent cytotoxic and kinase inhibitory activities—has been heavily documented[2]. By utilizing the propynal core to construct the 1-dearyllamellarin scaffold via multicomponent domino reactions, medicinal chemists can rapidly iterate on structure-activity relationships (SAR) without relying on exhaustive linear syntheses.
References
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ChemicalRoot. "3-(2-Thienyl)Propynal 2,4-Dinitrophenyl Hydrazone CAS NO 13781-34-5". Available at:[Link]
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KNApSAcK Metabolite Database. "Metabolite Information - C00057864 (3-(2-Thienyl)-2-propynal)". Available at: [Link]
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Zhang, Y., et al. (2023). "Synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines via a TFA-promoted annulation of arylpropiolaldehydes and 1,2,3,4-tetrahydroisoquinolines". Tetrahedron Letters. Available at: [Link]
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RSC Publishing (2025). "Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic". Available at: [Link]
Sources
- 1. KNApSAcK Metabolite Information - Achillea millefolium [knapsackfamily.com]
- 2. researchgate.net [researchgate.net]
- 3. KNApSAcK Metabolite Information - C00057864 [knapsackfamily.com]
- 4. 3-(2-Thienyl)Propynal 2,4-Dinitrophenyl Hydrazone | 13781-34-5 | ChemicalCell [chemicalcell.com]
- 5. pubs.rsc.org [pubs.rsc.org]
